Technical Profile: 2,4'-Diisopropylbiphenyl (CAS 61434-45-5)
Technical Profile: 2,4'-Diisopropylbiphenyl (CAS 61434-45-5)
The following is an in-depth technical guide for CAS 61434-45-5 , structured for researchers and drug development professionals.
Content Type: Technical Reference & Application Guide Subject: CAS 61434-45-5 (2,4'-Di(propan-2-yl)-1,1'-biphenyl) Version: 2.0 (Scientific Release)
Executive Summary & Significance
2,4'-Diisopropylbiphenyl (CAS 61434-45-5) is a lipophilic organic intermediate belonging to the dialkyl-biphenyl class. In pharmaceutical development, it primarily serves as a critical process impurity (CPI) or a regio-isomeric reference standard during the synthesis of biphenyl-based active pharmaceutical ingredients (APIs) or liquid crystal precursors.
Its structural significance lies in the specific ortho, para' substitution pattern, which differentiates it from the more symmetric 4,4'-diisopropylbiphenyl. This asymmetry introduces unique steric challenges and solubility profiles, making it a vital marker for assessing regioselectivity in Friedel-Crafts alkylations or Suzuki-Miyaura cross-couplings used in drug discovery.
Physicochemical Profile
The following data represents the core "hard" properties requisite for formulation and analytical method development.
Table 1: Physical and Chemical Properties
| Property | Value | Context/Relevance |
| Chemical Name | 2,4'-Diisopropylbiphenyl | IUPAC: 1-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]benzene |
| Molecular Formula | C₁₈H₂₂ | Hydrocarbon backbone |
| Molecular Weight | 238.37 g/mol | Small molecule range |
| Physical State | Viscous Liquid / Low-melting Solid | Likely oil at RT due to asymmetry disrupting crystal packing |
| LogP (Predicted) | ~5.8 | High Lipophilicity : Indicates poor water solubility and high membrane permeability |
| Boiling Point | ~310–320 °C (Predicted) | High thermal stability; amenable to GC analysis |
| Solubility | Water: < 0.1 mg/LOrganic: Soluble in DCM, Hexane, Toluene | Requires non-polar solvents for extraction |
| pKa | N/A (Non-ionizable) | Neutral molecule; pH adjustment will not affect retention |
| Bioaccumulation | BCF ~1200 L/kg | Potential for tissue accumulation; environmental persistence |
Scientist's Note: The high LogP (5.8) suggests this compound will bind non-specifically to plastics and protein. Use glass containers for all analytical standards to prevent loss of titer.
Structural & Synthetic Logic
Understanding the origin of CAS 61434-45-5 is crucial for process chemistry. It typically arises as a regio-isomer during the synthesis of symmetric biphenyls.
Synthesis Pathway & Impurity Formation
The formation of the 2,4'-isomer often occurs via non-selective radical coupling or sterically hindered Friedel-Crafts alkylation .
Figure 1: Origin of CAS 61434-45-5 in Alkylation Processes. The 2,4'-isomer (Red) forms when alkylation occurs at the sterically crowded ortho-position instead of the thermodynamically favored para-position.
Analytical Characterization Protocols
For drug development professionals, the primary interaction with this CAS is detection. The following protocol is a self-validating system for isolating and quantifying this impurity.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Separation of 2,4'-isomer from the 4,4'-isomer and parent biphenyls. Principle: Reversed-Phase Chromatography utilizing hydrophobic selectivity.[1]
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Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3.5 µm particle size (e.g., Agilent Zorbax or equivalent).
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Mobile Phase:
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Solvent A: Water (Milli-Q)
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Solvent B: Acetonitrile (HPLC Grade)
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Gradient Profile:
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0-2 min: 60% B (Isocratic hold)
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2-15 min: 60% -> 95% B (Linear ramp to elute lipophilic isomers)
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15-20 min: 95% B (Wash)
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Flow Rate: 1.0 mL/min
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Detection: UV @ 210 nm (biphenyl backbone absorption) and 254 nm.
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Temperature: 40°C (improves mass transfer for lipophilic compounds).
Validation Check: The 2,4'-isomer (CAS 61434-45-5) will elute before the 4,4'-isomer due to the "kinked" structure of the ortho-substitution, which reduces the effective hydrophobic surface area interacting with the C18 stationary phase compared to the linear 4,4'-analog.
Protocol B: GC-MS Identification
Objective: Definitive structural confirmation.
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Inlet: Splitless, 250°C.
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Column: HP-5ms (5% Phenyl Methyl Siloxane).
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Oven: 80°C (1 min) -> 20°C/min -> 300°C (5 min).
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MS Source: EI (70 eV).
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Diagnostic Ions:
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m/z 238 (Molecular Ion, M+)
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m/z 223 (M - CH₃, loss of methyl from isopropyl)
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m/z 195 (Loss of isopropyl group)
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Biological Interface & Toxicology
While not a therapeutic agent, its presence in drug substances requires toxicological assessment under ICH M7 (mutagenic impurities) or general impurity guidelines.
Mechanism of Interaction[4]
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Membrane Intercalation: With a LogP of 5.8, the molecule partitions heavily into lipid bilayers. This can alter membrane fluidity in high-concentration assays, potentially causing non-specific cytotoxicity (false positives in cell-based screens).
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Metabolic Fate: Likely undergoes hydroxylation by CYP450 enzymes (specifically CYP2C or CYP3A families) at the benzylic positions or the unsubstituted aromatic rings, rendering it more polar for excretion.
Figure 2: Biological Fate Prediction. High lipophilicity drives membrane accumulation prior to hepatic clearance.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22103901, 2,4'-Diisopropylbiphenyl. Retrieved from [Link]
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U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 2,4'-Di(propan-2-yl)-1,1'-biphenyl (CAS 61434-45-5). Retrieved from [Link][2]
